molecular formula C14H12N4OS B2999310 N-phenylmethoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide CAS No. 478247-96-0

N-phenylmethoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide

Cat. No. B2999310
CAS RN: 478247-96-0
M. Wt: 284.34
InChI Key: BHCGDTYDYBZBJK-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidines are a class of compounds that contain a pyrimidine ring fused with a thiophene ring . They are structural analogs of purines and are widely represented in medicinal chemistry due to their various biological activities .


Synthesis Analysis

Thieno[2,3-d]pyrimidines can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines is characterized by a pyrimidine ring fused with a thiophene ring . The electronic delocalization stops on N14 and is not conjugated with the phenyl group .


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines can undergo various chemical reactions. For example, heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidines can vary depending on the specific compound. For example, one compound was found to have a melting point of 250–251 °C .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Anti-inflammatory Properties : Thienopyrimidine derivatives have been synthesized and shown significant antimicrobial and anti-inflammatory activities. The introduction of different groups into the thieno[2,3-d]pyrimidine heterocyclic ring enhances its biological activities, making these compounds potent against fungi, bacteria, and inflammation (Tolba, El-Dean, Ahmed, & Hassanien, 2018).

  • Antioxidant Activity : A study on the synthesis of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives revealed significant in vitro antioxidant activity. The presence of electron-donating substituents on the thienopyrimidine ring was found to enhance the radical scavenging activity (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

  • Antitumor Activity : Thienopyrimidine linked rhodanine derivatives have been prepared and screened for their in vitro antimicrobial activity. Some compounds demonstrated significant antibacterial potency against various bacteria and better antifungal potency against different fungi, highlighting their potential as antitumor agents (Kerru, Maddila, Sobhanapuram, & Jonnalagadda, 2019).

  • Inhibition of Kinases : Novel N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues have been designed and synthesized, showing inhibitory potency against protein kinases such as CLK1 and DYRK1A. These compounds are promising for the development of new pharmacological inhibitors (Loidreau, Marchand, Dubouilh-Benard, Nourrisson, Duflos, Loaëc, Meijer, & Besson, 2013).

Mechanism of Action

While the mechanism of action of “N-phenylmethoxy-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide” is not known, thieno[2,3-d]pyrimidines have been found to exhibit various pharmacological effects, including anti-inflammatory effects .

Safety and Hazards

The safety and hazards of thieno[2,3-d]pyrimidines can also vary depending on the specific compound. Some compounds were found to be non-cytotoxic .

Future Directions

Thieno[2,3-d]pyrimidines are an active area of research due to their various biological activities. Future research may focus on developing new thieno[2,3-d]pyrimidines with enhanced anti-inflammatory activities and minimum toxicity .

properties

IUPAC Name

N-phenylmethoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c1-2-4-11(5-3-1)8-19-18-10-16-13-12-6-7-20-14(12)17-9-15-13/h1-7,9-10H,8H2,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCGDTYDYBZBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CONC=NC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CON/C=N\C2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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